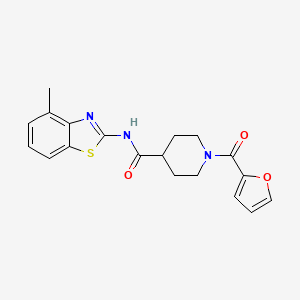
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione, commonly known as CFID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFID belongs to the class of indene-1,3-dione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The exact mechanism of action of CFID is not fully understood. However, studies have suggested that CFID exerts its biological activities by modulating various signaling pathways in cells. For example, CFID has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. CFID has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
CFID has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CFID can induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of macrophages, and reduce the production of pro-inflammatory cytokines. CFID has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
CFID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its biological activities. However, CFID also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFID is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on CFID. One area of interest is the development of more efficient synthesis methods for CFID and its derivatives. Another area of interest is the investigation of the molecular targets and signaling pathways that are modulated by CFID. This could provide insights into the mechanism of action of CFID and help identify potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of CFID in animal models and human clinical trials.
合成方法
The synthesis of CFID involves the reaction of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure CFID.
科学研究应用
CFID has been extensively studied for its potential therapeutic applications. Studies have shown that CFID exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. CFID has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, CFID has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNWMZPDNVHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)



![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)